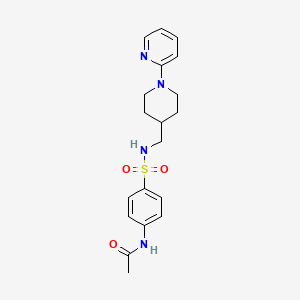

N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

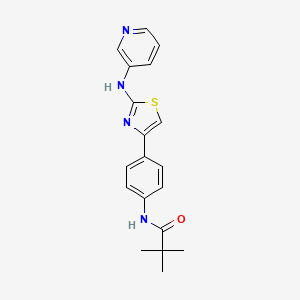

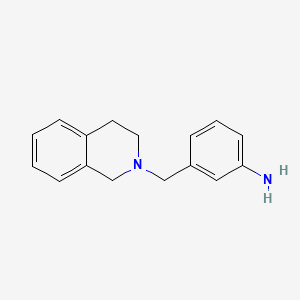

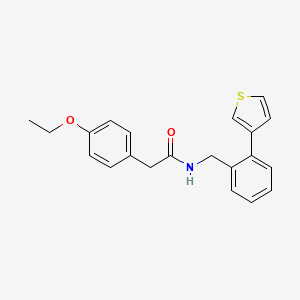

The compound “N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide” is a complex organic molecule. It contains a pyridin-2-yl group, a piperidin-4-yl group, a sulfamoyl group, and a phenyl group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography , NMR spectroscopy , or computational chemistry methods.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the sulfonamide group might confer water solubility, while the aromatic rings might increase its lipophilicity .Scientific Research Applications

Synthesis and Chemical Properties

Heterocyclic Compound Synthesis : The compound is related to research efforts in synthesizing novel heterocyclic compounds, incorporating sulfamoyl moieties aimed at antimicrobial applications. Such research underscores the compound's relevance in developing new antimicrobial agents through the synthesis of new heterocyclic compounds (Darwish et al., 2014).

Catalytic Applications : Related structures are investigated in catalysis, such as Brønsted acid-catalyzed intramolecular hydroamination, leading to the synthesis of pyrrolidines and piperidines, demonstrating the compound's potential application in facilitating chemical transformations (Schlummer & Hartwig, 2002).

Biological and Pharmacological Research

Antimicrobial Activity : Compounds bearing structural resemblance or functional groups similar to N-(4-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)phenyl)acetamide have been evaluated for their antimicrobial properties, highlighting the potential of such compounds in addressing bacterial and fungal infections (Darwish et al., 2014).

Coordination Chemistry and Metal Complexes : Research on pyrazole-acetamide derivatives has explored their application in forming coordination complexes with metal ions, which exhibit significant antioxidant activity. This suggests potential applications in designing metal-based drugs or antioxidants (Chkirate et al., 2019).

Material Science and Chemical Engineering

- Supramolecular Chemistry : Studies on sulfadiazine and pyridines have leveraged the compound's structural motifs for preparing organic co-crystals and salts, focusing on hydrogen-bond motifs and supramolecular architectures. Such research points to applications in material science, particularly in designing materials with specific crystal packing and properties (Elacqua et al., 2013).

Mechanism of Action

Target of Action

The primary target of this compound is tyrosine kinases . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell. They play a significant role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.

Mode of Action

The compound interacts with its target, the tyrosine kinases, by binding to an inactive Abelson tyrosine kinase domain characteristic for this gene through numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions . This interaction inhibits the activity of tyrosine kinases, thereby disrupting the signaling pathways that they modulate.

Pharmacokinetics

It’s worth noting that the compound’s structure, particularly its polytopic nature and the presence of amide, amine, and pyrimidine groups, may influence its pharmacokinetic properties .

Result of Action

The result of the compound’s action is the inhibition of cell growth and proliferation. By inhibiting tyrosine kinases, the compound disrupts growth factor signaling pathways, leading to reduced cell proliferation and growth. This makes it a potential therapeutic agent for conditions characterized by overactive cell proliferation, such as leukemia .

Future Directions

Properties

IUPAC Name |

N-[4-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]phenyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O3S/c1-15(24)22-17-5-7-18(8-6-17)27(25,26)21-14-16-9-12-23(13-10-16)19-4-2-3-11-20-19/h2-8,11,16,21H,9-10,12-14H2,1H3,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICZSUKGRAYVRPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amino}acetamide](/img/structure/B2376365.png)

amine](/img/structure/B2376366.png)

![N-(2,4-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2376372.png)

![2-[2-[(Z)-2-Cyano-3-(3-ethoxypropylamino)-3-oxoprop-1-enyl]phenoxy]acetic acid](/img/structure/B2376377.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)